molecular formula C11H18O B156462 Spiro[5.5]undecan-3-one CAS No. 1890-25-1

Spiro[5.5]undecan-3-one

Cat. No.: B156462
CAS No.: 1890-25-1
M. Wt: 166.26 g/mol
InChI Key: QIPAUQVWJAXYOQ-UHFFFAOYSA-N
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Description

Spiro[5.5]undecan-3-one (CAS 1890-25-1) is a carbocyclic ketone that serves as a versatile building block in organic synthesis. Its defining feature is a spirocyclic framework, which presents a unique three-dimensional geometry highly valuable in medicinal chemistry for constructing complex molecular structures and enhancing drug efficacy and selectivity . With a molecular formula of C11H18O and a molecular weight of 166.26 g/mol, it is characterized by its ketone functional group, which allows for further chemical modifications . This compound is primarily used as a key synthetic intermediate in pharmaceutical research and development. Its spirocyclic core is instrumental in the creation of novel compounds with potential biological activity. Furthermore, this compound is utilized in the synthesis of fragrances and flavors, contributing to the development of novel aromatic compounds . In materials science, it acts as a useful building block for designing polymers and advanced materials with tailored properties . The product is offered with a purity of 97% and should be stored sealed in a dry environment at 2-8°C . This product is intended for research purposes only and is not meant for human consumption.

Properties

IUPAC Name

spiro[5.5]undecan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O/c12-10-4-8-11(9-5-10)6-2-1-3-7-11/h1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIPAUQVWJAXYOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80341589
Record name Spiro[5.5]undecan-3-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1890-25-1
Record name Spiro[5.5]undecan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80341589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name spiro[5.5]undecan-3-one
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Preparation Methods

Robinson Annelation

The Robinson annelation strategy, a cornerstone in spirocyclic ketone synthesis, involves a tandem Michael addition and aldol condensation. For Spiro[5.5]undecan-3-one, this method typically employs cyclohexanone derivatives as starting materials. In a representative procedure, cyclohexanone reacts with a preformed enolate under basic conditions (e.g., potassium tert-butoxide) to generate the spirocyclic framework. Post-condensation hydrogenation stabilizes the product, yielding the target compound in 50–72% efficiency. Key variables include solvent polarity (e.g., THF vs. DMF) and temperature control (0–25°C), which minimize side reactions such as over-aldolization.

Michael Addition-Cyclization

Lewis acid-catalyzed Michael additions offer an alternative pathway. For instance, dimedone reacts with diarylideneacetones in the presence of BF₃·OEt₂, facilitating conjugate addition followed by intramolecular cyclization. This method accommodates diverse substituents on the diketone precursor, enabling modular access to spiro derivatives. Yields vary widely (30–85%) depending on steric and electronic effects of substituents.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis prioritizes scalability and cost-efficiency. Continuous flow reactors (CFRs) enhance heat and mass transfer, critical for exothermic cyclization steps. A patented method exemplifies this approach:

  • Precursor Activation : Cyclohexanone is treated with nitromethane and ammonia water to form 1-nitromethylcyclohexylamine.

  • Cyclization : Chloroacetyl chloride is introduced under alkaline conditions (NaOH/NaHCO₃) at 0–5°C, followed by gradual heating to 80°C.

  • Workup : Ethyl acetate extraction and solvent recrystallization yield 67% pure product (HPLC: 99.4%).

Table 1: Industrial Process Parameters

ParameterValue/RangeImpact on Yield/Purity
Temperature0–80°CMinimizes decomposition
Alkali Concentration0.05–0.25 mol/LOptimizes cyclization rate
Reaction Time16–24 hrsEnsures complete conversion

Optimization Strategies

Catalytic System Tuning

Transition metal catalysts (e.g., Pd/C, RuCl₃) have been explored for hydrogenation steps in Robinson annelation. Pd/C (5 wt%) under 50 psi H₂ at 80°C reduces unsaturated intermediates to the spiro ketone with >90% selectivity. Conversely, homogeneous catalysts like RuCl₃ require stringent moisture control but achieve comparable yields at lower pressures.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance enolate stability in Michael additions, whereas ethereal solvents (THF, Et₂O) favor cyclization kinetics. A study comparing DMF and THF in analogous spiro syntheses reported 15% higher yields in THF due to reduced side-product formation.

Comparative Analysis of Methods

Table 2: Method Efficacy Comparison

MethodYield (%)Purity (%)Scalability
Robinson Annelation50–7295–98Moderate
Michael Addition30–8590–97Low
Industrial CFR6799.4High

The industrial continuous flow method outperforms classical approaches in purity and scalability, albeit with moderate yields. Robinson annelation remains preferred for laboratory-scale diversity-oriented synthesis.

Mechanistic Insights and Side Reactions

Cyclization Pathways

In the patented method, chloroacetyl chloride undergoes nucleophilic attack by the amine precursor, forming an intermediate that cyclizes via intramolecular alkylation. Competing pathways include:

  • Over-alkylation : Excess electrophile leads to di- or tri-substituted byproducts.

  • Ring-Opening : Hydrolytic cleavage under alkaline conditions reduces yield, necessitating pH control (pH 8–9).

Byproduct Mitigation

Side products are minimized through:

  • Stoichiometric Precision : Maintaining a 1:1 molar ratio of amine to chloroacetyl chloride.

  • Temperature Gradients : Slow heating (0.5°C/min) prevents exothermic runaway reactions.

Chemical Reactions Analysis

Types of Reactions

Spiro[5.5]undecan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

Chemistry

Building Block for Synthesis
Spiro[5.5]undecan-3-one serves as a crucial building block in organic synthesis, enabling the creation of complex organic molecules. Its unique structure allows researchers to explore stereochemistry and develop new synthetic methodologies.

Synthesis of Derivatives
Research has shown that this compound can be utilized in synthesizing derivatives containing heterocycles, such as 1,3-dioxane and 1,3-dithiane rings. These derivatives exhibit unique conformational properties that can be exploited in various applications.

Biology

Biologically Active Molecules
The compound is involved in the synthesis of biologically active molecules, which may have therapeutic potential. For instance, derivatives of this compound have been explored for their antiviral properties against influenza A virus mutants resistant to conventional treatments like amantadine .

Mechanism of Action
While the specific mechanism of action for this compound remains largely unexplored, its structural features suggest potential interactions with various biological targets, including ion channels and enzymes .

Medicine

Therapeutic Development
Research into this compound derivatives has indicated potential for developing new therapeutic agents. For example, spiran amine (a derivative) has shown effectiveness against amantadine-resistant influenza A virus mutants, highlighting its promise as an antiviral candidate .

Case Study 1: Antiviral Activity

A study investigated the antiviral efficacy of spiro[5.5]undecan-3-amine against amantadine-resistant mutants of the influenza A virus. The results demonstrated that this compound selectively inhibited the activity of these mutants, offering insights into its potential as a novel antiviral agent .

Case Study 2: Synthesis of Novel Derivatives

Research focused on synthesizing novel derivatives of this compound using Robinson annelation reactions followed by hydrogenation processes. These derivatives exhibited distinct helical conformations that could be leveraged for specific applications in material science and drug development .

Mechanism of Action

The mechanism by which spiro[5.5]undecan-3-one exerts its effects involves its interaction with specific molecular targets. The compound’s unique structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oxygen-Containing Spiro[5.5]undecanones

(a) 1,5-Dioxaspiro[5.5]undecan-3-one
  • Structure : Contains two oxygen atoms at positions 1 and 5, forming a 1,5-dioxane ring.
  • Synthesis : Prepared via condensation of pentaerythritol with ketones, yielding derivatives like 2,4,8,10-tetraoxaspiro[5.5]undecanes .
  • Properties : Enhanced solubility in polar solvents due to oxygen atoms; exhibits conformational flexibility despite spiro rigidity .
  • Applications : Intermediate for polyspiranes with helical arrangements, studied for stereochemical behavior .
(b) 7,9-Dimethylthis compound
  • Structure : Methyl groups at positions 7 and 7.
  • Safety Profile: No genotoxicity or skin sensitization concerns at exposure levels below TTC thresholds (0.009 mg/kg/day for systemic toxicity) . Read-across data from spiro[5.5]undec-8-en-1-one (CAS 502847-01-0) supports low phototoxicity and environmental safety .
  • Applications : Used in fragrances due to favorable safety and stability .
(c) 3-Amino-3-(hydroxymethyl)-1,5-dioxathis compound
  • Structure: Amino and hydroxymethyl substituents at position 3.
  • Synthesis : Analyzed via GC-MS with dichloromethane solvent at 298.1 K .

Nitrogen-Containing Spiro[5.5]undecanones (Azaspiro Derivatives)

(a) 9-Methyl-9-azathis compound
  • Structure : Nitrogen atom at position 9 with a methyl substituent.
  • Synthesis : Derived from N-methylpiperidine-4-carbonitrile via hydrolysis, reduction, and Michael addition .
  • Applications : Key intermediate for bioactive heterocycles .
(b) 1-Oxa-4,9-diazaspiro[5.5]undecan-3-ones
  • Structure : Oxygen at position 1 and nitrogen at positions 4 and 8.
  • Biological Activity: 9-(2-Indol-3-ylethyl) derivative: Potent antihypertensive agent (ED₅₀: 0.1 mg/kg in SHR rats) via α₁-adrenoceptor blockade . Substituent Effects: Larger alkyl/aryl groups (e.g., benzodioxan) reduce activity, while small alkyls retain potency .
  • Synthesis : Modular preparation using epoxide intermediates and substituted amines .
(c) 5-(Trifluoromethyl)-9-oxa-2-azathis compound
  • Structure : Trifluoromethyl and nitrogen/oxygen heteroatoms.
  • Properties : Enhanced metabolic stability due to CF₃ group; molecular weight = 237.22 g/mol .
  • Applications : Versatile scaffold for fluorinated drug candidates .

Spiro[5.5]undecanes with Heteroatom Replacements

(a) Sila- and Germa-Spirocyclic Imines
  • Structure : Silicon or germanium as the spiro center.
  • Electronic Properties :
    • Silicon spiro centers : Negatively charged (−0.661 e⁻) when surrounded by Si=Si bonds, contrasting with carbon analogs .
    • Germanium analogs : Similar charge distribution, suggesting utility in electronic materials .

Biological Activity

Spiro[5.5]undecan-3-one is a spirocyclic compound characterized by a bicyclic structure formed by two cyclohexane rings linked through a single carbon atom. Its molecular formula is C₁₃H₂₄O, indicating the presence of a ketone functional group, which contributes to its reactivity and potential biological activity. This article explores the biological activity of this compound, synthesizing findings from various studies, including its synthesis methods, biological implications, and potential applications in medicinal chemistry.

Synthesis and Structural Properties

The synthesis of this compound typically involves cyclization reactions of appropriate precursors under controlled conditions. One common method includes the use of Lewis acid catalysts to facilitate Michael reactions between dimedone and diarylideneacetones, yielding various substituted derivatives .

Table 1: Synthesis Methods

MethodDescriptionYield (%)
Robinson AnnelationCondensation with subsequent hydrogenation50-72
Michael AdditionReaction with diarylideneacetones using Lewis acidsVariable

Case Studies

  • Antihypertensive Activity : A study investigated derivatives of this compound in spontaneously hypertensive rats, suggesting potential applications in managing hypertension .
  • Anti-inflammatory Properties : Research indicated that spirocyclic compounds could serve as scaffolds for developing anti-inflammatory agents, with modifications enhancing their effectiveness against inflammatory pathways .

The mechanism of action for this compound primarily revolves around its electrophilic nature due to the carbonyl group in its structure. This allows it to participate in nucleophilic addition reactions, which can lead to the formation of more complex structures that may exhibit enhanced biological activity .

Table 2: Proposed Mechanisms

MechanismDescription
Nucleophilic AttackThe carbonyl carbon acts as a target for nucleophiles
Michael AdditionFacilitates bond formation leading to complex structures

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Spiro[5.5]undecan-3-one and its derivatives, and how are substituents optimized for biological activity?

  • Methodological Answer : The synthesis typically involves functionalizing the spirocyclic core through alkylation or aryl substitution. For example, in a study of 9-substituted derivatives, substituents like 2-indol-3-ylethyl groups were introduced via nucleophilic substitution or coupling reactions. Lower alkyl groups retained potency (e.g., 9-(2-indol-3-ylethyl) derivatives), while bulky substituents reduced activity due to steric hindrance . Reaction conditions (e.g., solvent, temperature) and protecting group strategies are critical to avoid ring-opening side reactions.

Q. Which analytical techniques are essential for characterizing this compound, and what parameters ensure accuracy?

  • Methodological Answer :

  • GC-MS : Used for purity assessment. Key parameters include a 14.5-second pulse width, 128 receiver gain, and 298.1K temperature to prevent decomposition .
  • NMR : ¹H and ¹³C NMR (400.13 MHz) with deuterated solvents (e.g., DCCI3) and 32768 data points ensure resolution of complex spirocyclic signals. Relaxation delays (1.0000 sec) minimize artifacts .
  • X-ray Diffraction : For crystal structure determination, triclinic P-1 space group analysis (as in ) requires hydrogen bonding parameter optimization (e.g., O–H···O and N–H···O interactions) .

Q. How does nomenclature for spiro compounds guide structural identification and database searches?

  • Methodological Answer : IUPAC rules prioritize lower locants for ketone groups (e.g., "this compound" instead of "-9-one"). Substituents are numbered sequentially, with fused rings described by their sizes (e.g., "1-oxa-4,9-diazathis compound" for oxygen and nitrogen atoms in the rings) . This standardization aids in CAS registry searches (e.g., CAS 83846-53-1 for 7,9-dimethyl derivatives) .

Advanced Research Questions

Q. How can computational methods predict the electronic and thermodynamic properties of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level optimizes geometries and simulates FT-IR/UV spectra. For example, studies on 1,5-dioxaspiro derivatives coupled with benzimidazole moieties used DFT to validate experimental spectra and calculate thermodynamic properties (e.g., Gibbs free energy, entropy) . Frontier molecular orbital (FMO) analysis further explains reactivity trends.

Q. What strategies address contradictions in pharmacological data for this compound derivatives (e.g., variable α1-adrenoceptor blockade efficacy)?

  • Methodological Answer :

  • Data Triangulation : Cross-validate results using in vitro receptor binding assays, in vivo SHR (spontaneously hypertensive rat) models, and molecular docking studies .
  • Contextual Analysis : Control for variables like pharmacokinetics (e.g., bioavailability differences in ring-opened vs. spirocyclic analogs) .
  • Reproducibility Checks : Standardize assay protocols (e.g., dosing intervals, solvent systems) to minimize variability .

Q. How do structural modifications (e.g., heteroatom substitution) impact the physicochemical stability of spirocyclic compounds?

  • Methodological Answer :

  • Heteroatom Effects : Introducing oxygen or nitrogen alters ring strain and hydrogen bonding. For example, 1-oxa-4,9-diazaspiro derivatives exhibit enhanced solubility due to polar heteroatoms but may show reduced thermal stability compared to all-carbon analogs .
  • Thermogravimetric Analysis (TGA) : Quantify decomposition temperatures (e.g., 220–250°C for 1,5-dioxaspiro derivatives) to assess stability for pharmaceutical formulation .

Q. What experimental designs are critical for studying spiro compound metabolism and degradation pathways?

  • Methodological Answer :

  • In Vitro Microsomal Assays : Use liver microsomes (human/rat) with NADPH cofactors to identify Phase I metabolites. Monitor via LC-MS/MS with collision-induced dissociation (CID) .
  • Forced Degradation Studies : Expose compounds to acidic/alkaline conditions, UV light, or oxidants (e.g., H2O2) to simulate stability under stress. Track degradation products using high-resolution MS .

Methodological Guidelines

  • Literature Review : Prioritize peer-reviewed journals and patents (e.g., derivatives in and ) over commercial databases.
  • Data Presentation : Include tables for substituent-activity relationships (e.g., substituent size vs. antihypertensive IC50) and spectral data (e.g., NMR shifts) .
  • Ethical Compliance : Address data security and reproducibility per international standards (e.g., OECD GLP for pharmacological studies) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Spiro[5.5]undecan-3-one
Reactant of Route 2
Spiro[5.5]undecan-3-one

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